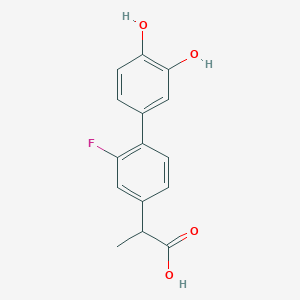

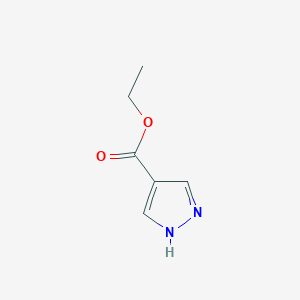

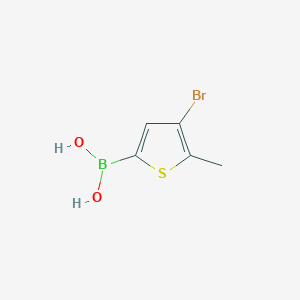

![molecular formula C16H16O3 B133823 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid CAS No. 14525-71-4](/img/structure/B133823.png)

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Vue d'ensemble

Description

The compound of interest, 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, is a chemical structure that is related to various benzoic acid derivatives. These derivatives have been extensively studied due to their potential applications in various fields, including pharmaceuticals and materials science. The methoxy group and the phenyl ring in the compound suggest that it may have interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves spectroscopic techniques and demonstrates the complexity of synthesizing azo-benzoic acids . Another related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was synthesized through a condensation reaction, showcasing the diverse synthetic routes available for such compounds . Additionally, the synthesis of 2-hydroxy-4-methyl benzoic acid , 2-methoxy-4-(methylsulfanyl)benzoic acid , and 4-amino-2-methoxy-5-ethylthio benzoic acid further illustrate the variety of methods and conditions that can be employed to create benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of a 2-methoxy-benzoic acid derivative, revealing insights into bond lengths and the impact of substituents on the benzoic acid core . Density functional theory (DFT) methods were employed to optimize molecular structures and geometries, providing a theoretical understanding of the molecular conformation .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the substituents on the phenyl ring. For example, the molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes fragmentation and rearrangement under electron impact, indicating the potential for complex reaction pathways . The synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester also highlights the reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The presence of methoxy and other substituents can influence properties such as solubility, melting point, and reactivity. Spectroscopic methods, including NMR, UV-VIS, and IR, are commonly used to characterize these properties . The crystal structure analysis provides additional information on the solid-state properties of these compounds .

Applications De Recherche Scientifique

Lignin Acidolysis and Organic Synthesis

The study of lignin model compounds, including those related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, provides insights into the mechanism of β-O-4 bond cleavage during acidolysis. This research is crucial for understanding lignin's structural modification and degradation, a key step in biomass conversion and valorization processes. The study by Yokoyama (2015) highlights the significance of the γ-hydroxymethyl group in the acidolysis of lignin model compounds, revealing complex mechanisms that could inform the development of more efficient biomass conversion techniques (Yokoyama, 2015).

Anticancer and Anti-inflammatory Potential

Compounds structurally related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid have shown promising anticancer and anti-inflammatory properties. The synthesis and application of similar compounds have been explored for their potential as safer alternatives to existing drugs. A novel salicylic acid derivative, highlighting the importance of chemical modification in drug development, has been reviewed for its COX-2 specificity, toxicity profile, and potential as a new drug candidate (Tjahjono et al., 2022).

Environmental and Health Impact

Benzoic acid, a compound closely related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, is widely used as a preservative in food and feeds. Research has indicated its role in improving gut functions, which could be derived from its promotion of digestion, absorption, and barrier functions. This highlights the potential health benefits and mechanisms of action of benzoic acid and its derivatives in promoting gut health (Mao et al., 2019).

Atmospheric Reactivity and Environmental Science

The atmospheric reactivity of methoxyphenols, which are structurally related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, has been extensively reviewed, focusing on their gas-phase, particle-phase, and aqueous-phase reactions. This research is crucial for understanding the environmental fate of these compounds and their contribution to secondary organic aerosol formation. Such insights are vital for assessing the environmental impact of biomass burning and related activities (Liu et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16(17)18/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUQPOIETBSISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649836 | |

| Record name | 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | |

CAS RN |

14525-71-4 | |

| Record name | 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.